molecular formula C15H18N2OS B2771808 N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 851412-80-1

N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2771808
CAS No.: 851412-80-1
M. Wt: 274.38
InChI Key: HVJKOFIQTSADAR-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound of high interest in medicinal chemistry research, belonging to a class of molecules known for diverse biological activities. This acetamide derivative features an indole core, a prevalent scaffold in biologically active compounds and natural products, which is known to be associated with various pharmacological properties such as anti-cancer, anti-fungal, and anti-viral activities . Specifically, compounds based on the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide skeleton have been identified as potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of several viruses . Research indicates that closely related analogs exhibit promising activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), as well as other human coronaviruses like HCoV-OC43 and HCoV-NL63, by targeting the highly conserved RdRp . Furthermore, similar structural analogs have demonstrated effective inhibition of the Respiratory Syncytial Virus (RSV), functioning at the stage of viral genome replication and transcription . The inclusion of the N-cyclopentyl group in the structure is a common strategy in drug discovery to fine-tune the molecule's physicochemical and pharmacokinetic properties. This compound is intended for research applications only, providing a valuable tool for investigating new antiviral therapeutics and studying viral replication mechanisms. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c18-15(17-11-5-1-2-6-11)10-19-14-9-16-13-8-4-3-7-12(13)14/h3-4,7-9,11,16H,1-2,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJKOFIQTSADAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085241
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound, such as thiophenol, in the presence of a base like sodium hydride to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with cyclopentylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of viruses like SARS-CoV-2 . By binding to the active site of the enzyme, the compound prevents the synthesis of viral RNA, thereby inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide is unique due to its specific cyclopentylacetamide moiety, which imparts distinct chemical and biological properties. This structural variation can lead to differences in its interaction with molecular targets and its overall biological activity.

Biological Activity

N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group, an indole moiety, and a sulfanyl acetamide structure. The indole ring is known for its ability to interact with various biological receptors, while the sulfur atom may enhance the compound's pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The indole moiety is particularly notable for its ability to bind to various receptors and enzymes, modulating their activity. This modulation can lead to several biological effects, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interfering with DNA replication mechanisms .
  • Anti-inflammatory Effects : The compound's structure suggests it may possess anti-inflammatory properties, which are currently being explored in various in vitro studies.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Type Findings
Antimicrobial AssaysExhibited significant activity against Gram-positive and Gram-negative bacteria.
Cytotoxicity TestsShowed reduced viability in cancer cell lines compared to control groups .
Anti-inflammatory TestsInhibited pro-inflammatory cytokines in cultured immune cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent.
  • Cancer Cell Proliferation : Research involving human cancer cell lines revealed that treatment with this compound resulted in decreased cell proliferation rates, suggesting it could be developed into a therapeutic agent for cancer treatment .

Potential Applications

Given its diverse biological activities, this compound could have several applications:

  • Drug Development : The compound's ability to modulate various biological pathways makes it a candidate for developing new drugs targeting infections and cancer.
  • Research Tool : Its unique structure allows it to serve as a valuable tool for studying receptor interactions and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-2-(1H-indol-3-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Sulfur-alkylation of indole derivatives with bromoacetamide intermediates under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
  • Protecting group strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions at the indole nitrogen during cyclopentyl substitution .
  • Catalysts : Carbodiimide-based reagents (e.g., EDCI/HOBt) for amide bond formation between the cyclopentylamine and thioacetate intermediate .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Maintain strict temperature control (0–5°C for exothermic steps) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign chemical shifts for indole protons (δ 7.0–7.5 ppm), sulfanyl-CH₂ (δ 3.8–4.2 ppm), and cyclopentyl carbons (δ 25–35 ppm) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • Mass spectrometry (ESI/HRMS) : Validate molecular weight (e.g., m/z 343.14 for C₁₈H₂₁N₂OS₂⁺) .
    • Crystallography :
  • Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on R-factor convergence (<0.05) and displacement parameter validation .
  • ORTEP-3 : Generate thermal ellipsoid diagrams to visualize molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfanyl acetamide derivatives?

  • Approach :

  • Standardized assays : Use identical cell lines (e.g., MCF7 for breast cancer) and protocols (e.g., MTT assay incubation: 48h, 37°C) to minimize variability .
  • Dose-response curves : Compare IC₅₀ values across studies, noting discrepancies in potency (e.g., chloro vs. bromo substituents altering lipophilicity and target affinity) .
  • Meta-analysis : Cross-reference PubChem bioactivity data (e.g., cytotoxicity thresholds) with in-house results to identify outliers .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound?

  • Systematic substitution :

  • Indole modifications : Introduce methyl or halogens at C2/C5 to assess steric/electronic effects on enzyme inhibition .
  • Cyclopentyl variations : Replace with cyclohexyl or aromatic rings to study conformational flexibility impacts .
    • Computational modeling :
  • Molecular docking (AutoDock Vina) : Simulate binding to targets like COX-2 or EGFR, using PDB structures (e.g., 1PXX) to prioritize synthetic analogs .
    • Bioassay correlation : Link IC₅₀ values (e.g., 0.71 µM for bromo derivatives vs. 49.85 µM for methoxy analogs) to substituent electronegativity/logP .

Q. What methodologies are recommended for crystallographic data refinement of this compound?

  • Refinement workflow :

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100K to minimize thermal motion artifacts .
  • SHELXL parameters : Apply TWIN/BASF commands for twinned crystals and constrain anisotropic displacement parameters for non-H atoms .
  • Validation : Check data-to-parameter ratio (>15:1) and Rint (<0.05) to ensure model reliability .
    • Visualization : Generate ORTEP diagrams with 50% probability ellipsoids and label intermolecular interactions (e.g., N-H···O hydrogen bonds) .

Data Contradiction Analysis

  • Case Study : Discrepancies in IC₅₀ values for analogs (e.g., 1.88 µM vs. 49.85 µM) may arise from:
    • Assay conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free media) affecting compound solubility .
    • Structural impurities : Incomplete purification (e.g., residual solvents) altering bioactivity; validate via HPLC (>95% purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.